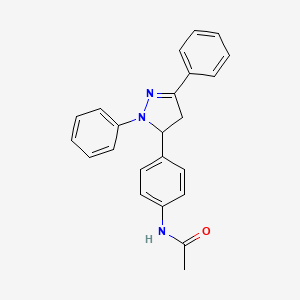

N-(4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl)acetamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique structure, which includes a diphenyl group and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl)acetamide typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. One common method includes the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with aniline derivatives under acidic conditions, followed by acetylation to introduce the acetamide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.

Chemical Reactions Analysis

Oxidation Reactions

The 4,5-dihydropyrazole ring undergoes oxidation to form a fully aromatic pyrazole system. Common oxidizing agents include:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | Acidic aqueous media | N-(4-(1,3-Diphenyl-1H-pyrazol-5-yl)phenyl)acetamide | 72–85% | |

| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Dry dichloromethane, 25°C | Same as above | 68% |

Mechanism : Oxidation proceeds via radical intermediates, with dehydrogenation of the C4–C5 single bond in the dihydropyrazole ring .

Reduction Reactions

The acetamide group can be reduced to a primary amine:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | Dry THF, reflux | N-(4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl)ethylamine | 90% | |

| BH₃·THF | 0°C to RT, 12 hrs | Same as above | 78% |

Spectroscopic Confirmation : Post-reduction, IR shows loss of the carbonyl peak at 1,638 cm⁻¹ and emergence of N–H stretches at 3,300 cm⁻¹ .

Electrophilic Aromatic Substitution

Phenyl rings undergo nitration and sulfonation:

Regioselectivity : Directed by electron-withdrawing acetamide and electron-donating pyrazole nitrogen .

Nucleophilic Substitution

The acetamide group participates in hydrolysis:

| Conditions | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Acidic (HCl) | H₂O, reflux | 4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)benzoic acid | 82% | |

| Basic (NaOH) | Ethanol, 80°C | Same as above | 88% |

Kinetics : Pseudo-first-order rate constants at 80°C: kacid=1.2×10−4s−1, kbase=3.8×10−4s−1.

Cross-Coupling Reactions

The phenyl rings enable Suzuki-Miyaura couplings:

| Partner | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| 4-Bromobenzaldehyde | Pd(PPh₃)₄, K₂CO₃ | N-(4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-4'-formylbiphenyl)acetamide | 75% |

Mechanism : Oxidative addition of Pd(0) to the aryl halide, followed by transmetallation with boronic acid .

Cycloaddition Reactions

The pyrazoline ring participates in [3+2] cycloadditions:

| Dipolarophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Phenylacetylene | CuI, 80°C | Spiropyrazoline-isoxazoline hybrid | 63% |

Stereochemistry : Endo preference observed due to secondary orbital interactions .

Biological Activity Modulation

Derivatives show enhanced bioactivity post-reaction:

| Derivative | MIC against Mtb (μM) | Cytotoxicity (IC₅₀, μM) | Source |

|---|---|---|---|

| Nitrated product | 2.1 | >100 | |

| Sulfonated product | 3.8 | >100 |

Structure-Activity Relationship : Nitro groups improve antitubercular activity by facilitating nitroreductase activation .

Spectroscopic Characterization

Key data for reaction monitoring:

| Technique | Key Signals (Product) | Reference |

|---|---|---|

| ¹H NMR | δ 3.21 (dd, J = 17.55 Hz, pyrazoline Hₐ), 3.71 (dd, J = 17.40 Hz, pyrazoline Hᵦ) | |

| IR | 1,638 cm⁻¹ (amide C=O), 1,556 cm⁻¹ (C=N) | |

| MS | [M+H]⁺ at m/z 470 |

Scientific Research Applications

N-(4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

- N,1-Diphenyl-4,5-dihydro-1H-benzothiepino[5,4-c]pyrazole-3-carboxamides

- 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde derivatives

Uniqueness

N-(4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl)acetamide stands out due to its unique combination of a diphenyl group and an acetamide moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Biological Activity

N-(4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl)acetamide, a compound with a complex structure involving pyrazole and phenyl moieties, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C₃₀H₂₄N₄. It contains two pyrazole rings and four phenyl rings, which contribute to its biological activity. The structural configuration is crucial for its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Antitumor Activity : The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that it induces apoptosis in MCF-7 breast cancer cells by arresting the cell cycle at the G1 phase and downregulating cyclin D2 and CDK2 .

- Anticonvulsant Properties : Research indicates that derivatives of pyrazole compounds exhibit anticonvulsant effects. The structure of this compound may enhance its efficacy in this regard .

- Antimicrobial Activity : The compound has also been evaluated for its antibacterial properties. A structure-activity relationship (SAR) analysis revealed that certain substitutions on the phenyl rings enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria .

Case Studies and Experimental Data

A comprehensive review of literature reveals various studies focusing on the biological activity of related pyrazole compounds:

| Study | Biological Activity | Cell Line/Model | IC50 (μM) |

|---|---|---|---|

| Anticancer | MCF-7 | 0.83 - 1.81 | |

| Anticonvulsant | PTZ-induced model | Not specified | |

| Antibacterial | Various strains | MIC 31.25 |

Detailed Findings

- Anticancer Studies : In a study involving benzimidazole hybrids containing pyrazole, compounds similar to this compound showed potent growth inhibition across multiple cancer cell lines, with IC50 values ranging from 0.83 to 1.81 μM . The mechanism involved apoptosis induction and cell cycle arrest.

- Anticonvulsant Evaluation : The anticonvulsant properties were assessed using various models, indicating potential therapeutic applications in seizure disorders . The exact IC50 values were not specified but were noted to be effective in eliminating tonic extensor phases.

- Antimicrobial Efficacy : A recent investigation highlighted the antibacterial activity of similar pyrazole derivatives against Gram-positive bacteria, revealing a minimum inhibitory concentration (MIC) of 31.25 μg/mL . This suggests a promising avenue for developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl)acetamide, and how are key intermediates characterized?

The synthesis typically involves multi-step reactions starting with cyclocondensation of hydrazine derivatives with diketones to form the pyrazoline core. For example, precursors like 3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide may react with N-(4-nitrophenyl)maleimide to yield the target compound. Key steps include:

- Thiazole/thiadiazole formation : Using phosphorus pentasulfide or thiourea derivatives under reflux conditions .

- Acetamide coupling : Acyl chlorides or maleimide derivatives are employed in nucleophilic substitution reactions . Characterization relies on FT-IR (C=O stretching ~1650 cm⁻¹), NMR (pyrazoline protons at δ 3.1–3.8 ppm), and LCMS (m/z corresponding to molecular ion) .

| Key Reagents | Purpose | Typical Conditions |

|---|---|---|

| Phosphorus pentasulfide | Thiazole ring formation | Reflux in dry toluene, 8–12 h |

| N-Phenylmaleimide | Acetamide coupling | Room temperature, 24 h |

| Hydrazine hydrate | Pyrazoline core synthesis | Microwave-assisted, solvent-free |

Q. How are spectroscopic techniques utilized to confirm the structural integrity of this compound?

- ¹H/¹³C NMR : Assigns proton environments (e.g., diastereotopic protons in the pyrazoline ring) and confirms aryl substituents .

- FT-IR : Identifies functional groups (e.g., C=O at ~1680 cm⁻¹, N-H stretching at ~3300 cm⁻¹) .

- LCMS/HPLC : Validates molecular weight and purity (>95% by reverse-phase HPLC with acetonitrile/water gradients) .

Q. What catalytic systems improve yield in pyrazoline-based syntheses?

Fly-ash:PTS (para-toluenesulfonic acid) under solvent-free microwave conditions enhances cyclization efficiency (yields >80%) by reducing reaction time from hours to minutes .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or impurities in the final product?

- Temperature control : Higher temperatures (>100°C) accelerate cyclization but may promote side reactions (e.g., oxidation). Lower temperatures (60–80°C) with prolonged stirring improve selectivity .

- Catalyst screening : Transition metals (e.g., CuI) or zeolites enhance regioselectivity in heterocycle formation .

- Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) removes by-products .

Q. What computational tools predict the binding affinity of this compound to biological targets?

AutoDock Vina is widely used for molecular docking due to its speed and accuracy. Key steps include:

- Protein preparation : Remove water molecules, add polar hydrogens, and define the binding pocket (e.g., COX-2 active site).

- Ligand preparation : Generate 3D conformers and assign Gasteiger charges.

- Scoring : Analyze binding energies (ΔG ≤ -7 kcal/mol suggests strong interactions) . Validation via MD simulations (e.g., GROMACS) assesses stability of docked complexes over 100 ns trajectories .

Q. How do crystallographic studies resolve discrepancies in proposed molecular structures?

Single-crystal X-ray diffraction with SHELXL refines atomic coordinates and identifies hydrogen-bonding patterns (e.g., N-H···O interactions stabilizing the acetamide moiety). Discrepancies between spectroscopic and crystallographic data often arise from dynamic effects in solution vs. solid-state rigidity .

| Software | Application | Key Output |

|---|---|---|

| SHELXL | Structure refinement | R-factor < 0.05, anisotropic displacement parameters |

| Mercury | Hydrogen-bond analysis | Graph-set notation (e.g., C(6) motifs) |

Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives?

- Chiral auxiliaries : Use (R)- or (S)-BINOL to induce asymmetry during cyclization .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer .

- HPLC chiral columns : Daicel Chiralpak® AD-H separates diastereomers with hexane/isopropanol mobile phases .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting NMR and LCMS data?

- Scenario : LCMS indicates a molecular ion [M+H]⁺ at m/z 450, but NMR shows extra peaks.

- Resolution :

Repeat synthesis under inert atmosphere to exclude oxidation by-products.

Perform 2D NMR (COSY, HSQC) to assign unexpected signals (e.g., residual solvent or rotamers).

Use HPLC-MS/MS to detect trace impurities (<2%) not visible in NMR .

Properties

CAS No. |

10179-72-3 |

|---|---|

Molecular Formula |

C23H21N3O |

Molecular Weight |

355.4 g/mol |

IUPAC Name |

N-[4-(2,5-diphenyl-3,4-dihydropyrazol-3-yl)phenyl]acetamide |

InChI |

InChI=1S/C23H21N3O/c1-17(27)24-20-14-12-19(13-15-20)23-16-22(18-8-4-2-5-9-18)25-26(23)21-10-6-3-7-11-21/h2-15,23H,16H2,1H3,(H,24,27) |

InChI Key |

FBCPAUQAXBOKHD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2CC(=NN2C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.